N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)oxamide
Overview
Description
“N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of an ethanediamide backbone with various substituents The specific structure of this compound includes a 4-bromo-2-methylphenyl group and a 1-phenylethyl group attached to the ethanediamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-methylaniline and 1-phenylethylamine.
Formation of Intermediate: The starting materials undergo a series of reactions to form an intermediate compound. This may involve reactions such as amination or acylation.
Final Coupling: The intermediate is then coupled with ethanediamide under specific reaction conditions, such as the presence of a catalyst or specific temperature and pressure conditions, to form the final product.
Industrial Production Methods
In an industrial setting, the production of “N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
“N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The bromine atom in the 4-bromo-2-methylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as sodium iodide (NaI) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of “N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide
- N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)propanediamide
- N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)butanediamide
Uniqueness
“N-(4-bromo-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide” is unique due to its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-bromo-2-methylphenyl group and the 1-phenylethyl group may confer distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-N'-(1-phenylethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-11-10-14(18)8-9-15(11)20-17(22)16(21)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKGDQESGYEEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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